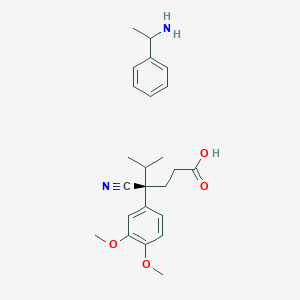

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;1-phenylethanamine

Description

Properties

IUPAC Name |

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4.C8H11N/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4;1-7(9)8-5-3-2-4-6-8/h5-6,9,11H,7-8H2,1-4H3,(H,18,19);2-7H,9H2,1H3/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKDXBXOHWCAIP-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC.CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC.CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

-

Catalyst : 3-Nitrophenylboronic acid (1 mol%).

-

Solvent : Tetrahydrofuran (THF).

-

Temperature : Room temperature.

Resolution of Racemic Acid via Diastereomeric Salt Formation

The racemic acid is resolved into its (4R)-enantiomer using 1-phenylethanamine as a chiral resolving agent. This classical resolution method leverages the differential solubility of diastereomeric salts in specific solvents. The process involves the following steps:

-

Salt Formation : Racemic verapamilic acid is combined with an enantiomer of 1-phenylethanamine (e.g., (S)-1-phenylethanamine) in a solvent such as ethyl acetate or isopropanol.

-

Crystallization : The mixture is heated to 40°C to dissolve the components, then cooled to 15°C to induce crystallization of the less soluble diastereomeric salt.

-

Filtration and Recovery : The crystalline salt is filtered, and the resolving agent is recovered via pH adjustment and solvent extraction.

-

Liberation of Enantiopure Acid : The salt is treated with acid to free the (4R)-enantiomer of verapamilic acid.

Example from Patent EP0879225B1:

-

Resolving Agent : (S)-1-Phenylethanamine.

-

Solvent : Ethyl acetate.

-

Conditions : Stirring at 15°C for 16 hours.

-

Result : (S)-Acid-enriched salt with 95% enantiomeric excess (ee).

Optimization of Resolution Conditions

The choice of solvent and resolving agent significantly impacts the efficiency of the resolution. Comparative data from patent examples are summarized below:

| Resolving Agent | Solvent | Temperature | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| (R)-1-(1-Naphthyl)ethylamine | Ethanol | 15°C | 98.3% (R) | 37.8% |

| (S)-1-Phenylethanamine | Ethyl acetate | 15°C | 95.0% (S) | 40.9% |

| (S)-1-Phenylethanamine | Isopropanol | 10°C | 85.9% (S) | 42.6% |

| (-)-Quinine | Acetone | 15°C | 75.2% (S) | 32.8% |

Key Observations :

-

Solvent Polarity : Ethyl acetate and ethanol favor higher ee values due to better solubility contrasts between diastereomers.

-

Temperature Control : Lower temperatures (10–15°C) enhance crystallization efficiency.

-

Recycling : Resolving agents like 1-phenylethanamine are recoverable via alkaline washes, improving cost-effectiveness.

Characterization of (4R)-4-Cyano-4-(3,4-Dimethoxyphenyl)-5-Methylhexanoic Acid;1-Phenylethanamine

The resolved (4R)-enantiomer is characterized using spectroscopic and chromatographic techniques:

-

Infrared Spectroscopy (IR) : A strong carbonyl stretch at 1649.9 cm⁻¹ confirms the carboxylic acid moiety.

-

Melting Point : The oxalate salt of the (4R)-enantiomer exhibits a melting point of 140.0°C.

-

Chiral HPLC : Used to determine enantiomeric purity, with typical ee values exceeding 95% after recrystallization.

Applications in Verapamil Synthesis

The (4R)-enantiomer is a critical intermediate in the synthesis of (S)-verapamil. Reduction of the cyano group using borane-dimethyl sulfide complex in THF yields the corresponding amine, which is subsequently converted to verapamil. The overall process achieves a 78% yield for the final API .

Chemical Reactions Analysis

Types of Reactions

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;1-phenylethanamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the cyano or phenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;1-phenylethanamine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential, particularly in drug development.

Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;1-phenylethanamine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Resolving Agents for Enantiomeric Separation

The table below compares resolving agents used for isolating verapamil precursors:

| Resolving Agent | Toxicity | Enantiomeric Excess (ee) | Reproducibility | Scalability |

|---|---|---|---|---|

| Brucine (DE-A-2059923) | High | Variable (unreliable) | Poor | Low |

| 1-Phenylethanamine | Low | 50–90% | High | High |

| 1-(1-Naphthyl)ethylamine | Moderate | 70–85% | High | Moderate |

| (-)-Quinine | Moderate | 60–80% | Moderate | Moderate |

Key Findings :

- Brucine is unsuitable for large-scale use due to toxicity and inconsistent results.

- 1-Phenylethanamine offers superior ee (up to 90%) and reproducibility, making it ideal for industrial applications.

- Solvent choice (e.g., ethanol vs. ethyl acetate) influences crystallization efficiency. For example, ethyl acetate with (S)-1-(1-naphthyl)ethylamine achieved 70.3% ee in one study .

4-BOC-(R)-Amino-5-methylhexanoic Acid

This compound shares a hexanoic acid backbone but replaces the cyano and dimethoxyphenyl groups with a BOC-protected amino group. While structurally similar, its application diverges—it serves as a peptide synthesis intermediate rather than a calcium channel blocker precursor .

Lignin Model Compounds (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol)

These compounds feature the 3,4-dimethoxyphenyl moiety but are used in lignin cleavage studies. Their β-O-4 bond reactivity under alkaline conditions contrasts with the pharmaceutical focus of the target compound .

N-[4-[2-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]phenyl]-2-diazo-3,3,3-trifluoro-N-methylpropanamide

A derivative retaining the 4-cyano-4-(3,4-dimethoxyphenyl)hexyl group but modified with a diazo-trifluoropropyl moiety. Such derivatives highlight structural flexibility for tailored pharmacological activity .

Process Efficiency and Enantiomeric Control

The invention’s resolution process outperforms earlier methods:

- Single-Enantiomer Precursors : The (4R)-enantiomer produced via 1-phenylethanamine resolution enables studies on enantiomer-specific pharmacokinetics, a significant advancement over racemic mixtures .

Biological Activity

The compound (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;1-phenylethanamine is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on diverse research findings.

Structural Overview

The compound consists of several functional groups:

- Cyano Group : Contributes to the compound's reactivity.

- Dimethoxyphenyl Moiety : Enhances lipophilicity and potential interactions with biological targets.

- Methylhexanoic Acid Moiety : Provides structural stability and may influence biological interactions.

- Phenylethanamine Structure : Known for its role in neurotransmitter modulation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction , which forms carbon-carbon bonds using boron reagents and palladium catalysts under mild conditions. The synthetic route can be summarized as follows:

- Preparation of Intermediates : Initial compounds are synthesized through standard organic reactions.

- Introduction of Functional Groups : The cyano and dimethoxyphenyl groups are introduced in subsequent steps.

- Optimization for Yield : Industrial methods may utilize continuous flow reactors to enhance efficiency.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways.

- Antibacterial and Antifungal Activities : The compound has shown promise in inhibiting the growth of certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

- Neuroprotective Effects : Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The cyano group may facilitate binding to enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : The dimethoxyphenyl moiety may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Pyridine ring with phenyl substitution | Neuroprotective effects |

| 3-(4-Methoxyphenyl)-3-hydroxybutyric acid | Hydroxybutyric acid backbone | Anti-inflammatory properties |

| 4-(2-Aminoethyl)phenol | Simple phenol with amine | Potential antioxidant properties |

Case Studies

- Neuroprotective Study : A study evaluated the neuroprotective effects of a related phenoxazine compound against MPP+-induced neurotoxicity. The results indicated that structural modifications similar to those in (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid could enhance protective effects against oxidative stress .

- Antibacterial Evaluation : Another study assessed the antibacterial properties of various derivatives, including those similar to our compound. Results showed significant inhibition against Staphylococcus aureus, suggesting a viable pathway for developing new antibiotics .

Q & A

Q. What is the standard methodology for resolving enantiomers of 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid using 1-phenylethanamine?

The resolution involves forming diastereomeric salts via crystallization. For example, racemic acid (1.0 mmol) and (S)-1-phenylethanamine (1.0 mmol) are dissolved in ethyl acetate at 40°C, cooled to 10°C, and seeded to induce crystallization. The resulting salt is filtered, yielding the (S)-acid enantiomer with 95% enantiomeric excess (ee). The mother liquor contains the (R)-enantiomer (42.6% ee) . Solvent choice (e.g., ethyl acetate vs. ethanol) critically impacts yield and purity.

Q. How can enantiomeric excess (ee) be optimized post-resolution?

Recrystallization in solvents like acetone or ethyl acetate improves ee. For instance, a 75.2% ee (S)-enantiomer salt (from (-)-quinine) increased to 92% diastereomeric purity after two recrystallizations in acetone . Temperature control during cooling (e.g., 15°C to 10°C) and seeding strategies enhance crystal homogeneity.

Q. What analytical techniques validate enantiomeric purity?

Chiral HPLC is standard for ee determination. X-ray crystallography of intermediates (e.g., synthetic analogs in ) confirms stereochemical assignments . Polarimetry or NMR with chiral shift reagents may supplement analyses, though HPLC is preferred for quantitation.

Advanced Research Questions

Q. What challenges arise when scaling up the resolution process?

Key challenges include solvent volume optimization, resolving agent recovery, and reproducibility. Industrial-scale processes require solvents with low toxicity (e.g., ethyl acetate over brucine-based methods) and recyclability. highlights 1-phenylethanamine’s robustness in multi-tonne production due to low toxicity and high recovery rates .

Q. How does solvent polarity influence resolution efficiency?

Solvents with moderate polarity (e.g., ethyl acetate) enhance diastereomer solubility differences. In Example 3, ethyl acetate achieved 95% ee for the (S)-enantiomer, while ethanol (Example 1) yielded 75% ee for the (R)-enantiomer . Acetone’s higher polarity may reduce nucleation rates, necessitating longer cooling periods.

Q. What byproducts form during acid-to-verapamil conversion, and how are they mitigated?

Byproducts include lactones (e.g., from acid-catalyzed cyclization, as in ) or racemized intermediates. Monitoring via TLC/HPLC and using mild reducing agents (e.g., borane in ) preserves stereochemical integrity . Purification via column chromatography or selective crystallizations removes contaminants.

Q. How is stereochemical integrity maintained during downstream synthesis?

Racemization risks at the quaternary carbon are minimized by avoiding harsh conditions (e.g., high heat or strong acids). uses a borane-mediated tertiary amide reduction, which retains configuration during verapamil synthesis .

Q. Are alternative resolving agents more effective than 1-phenylethanamine?

(1-Naphthyl)ethylamine and (-)-quinine are alternatives. Example 1 achieved 75% ee with (R)-(1-naphthyl)ethylamine, while (-)-quinine gave 75.2% ee for the (S)-acid . However, 1-phenylethanamine is cost-effective and less toxic, making it preferable for large-scale applications.

Data Contradictions and Reproducibility

Q. How do literature reports on brucine-based resolution compare to newer methods?

DE-A-2059923 reported brucine for resolution but faced reproducibility and toxicity issues. ’s method with 1-phenylethanamine addresses these by providing consistent ee (>90% after recrystallization) and safer handling .

Q. What discrepancies exist in stereochemical assignments of intermediates?

highlights the need for X-ray validation of stereochemistry, as NMR alone may misassign threo/erythro diastereomers in dimethoxyphenyl derivatives . Cross-referencing synthetic routes with crystallographic data ensures accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.